molecular formula C8H13IO B2619282 (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan CAS No. 2227702-55-6

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan

Cat. No.: B2619282
CAS No.: 2227702-55-6
M. Wt: 252.095
InChI Key: IBZHPRXRZOQPSA-JGVFFNPUSA-N
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Description

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan is an organic compound with a unique structure that includes a cyclopentane ring fused with a furan ring and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan typically involves the iodination of a precursor compound. One common method involves the reaction of hexahydro-2H-cyclopenta[b]furan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the cyclopentane or furan rings.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidomethyl derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups.

Scientific Research Applications

(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3aS,4R,5S,6aR)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one: Similar structure but with hydroxyl groups instead of an iodomethyl group.

    (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: Another similar compound with different stereochemistry.

Uniqueness

The presence of the iodomethyl group in (3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan makes it unique compared to its analogs. This functional group imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3aS,6aS)-6a-(iodomethyl)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO/c9-6-8-4-1-2-7(8)3-5-10-8/h7H,1-6H2/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZHPRXRZOQPSA-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCOC2(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CCO[C@]2(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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